![molecular formula C15H15N3OS2 B134367 4-Desmethoxypropoxyl-4-methylthio Rabeprazole CAS No. 99487-86-2](/img/structure/B134367.png)
4-Desmethoxypropoxyl-4-methylthio Rabeprazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Desmethoxypropoxyl-4-methylthio Rabeprazole is a derivative of Rabeprazole, which is a well-known proton pump inhibitor (PPI) used in the treatment of conditions that require a reduction of gastric acid secretion, such as gastro-oesophageal reflux disease (GORD), peptic ulcers, and Zollinger-Ellison syndrome (ZES) . Rabeprazole is also used in combination therapy for the eradication of Helicobacter pylori, a bacterium often involved in gastric and duodenal ulcers .
Synthesis Analysis
The synthesis of Rabeprazole and its derivatives, including 4-Desmethoxypropoxyl-4-methylthio Rabeprazole, involves complex organic chemistry processes. The synthesis of related substances of Rabeprazole has been described, which includes various metabolites and impurities that can be formed during the manufacturing process . One of the key related substances, 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, is synthesized from 3-methylpicolinonitrile through a five-step process . This process is crucial for establishing the quality standards of Rabeprazole sodium.
Molecular Structure Analysis
The molecular structure of Rabeprazole and its degradation products has been elucidated using various spectroscopic techniques. For instance, the photodegradation of Rabeprazole sodium has been studied, and the main degradation products were identified as benzimidazolone and benzimidazole . Another study identified a new impurity during the manufacturing of Rabeprazole sodium, which was characterized as 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole .
Chemical Reactions Analysis
Rabeprazole is known to be an acid-labile drug, and its stability under various conditions has been a subject of research. The photodegradation of Rabeprazole has been studied, revealing that it follows zero-order kinetics in methanol solution and forms specific degradation products . Additionally, Rabeprazole has been subjected to forced degradation studies, which led to the identification and characterization of several unknown degradation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of Rabeprazole and its metabolites have been analyzed in various studies. A liquid chromatographic/tandem mass spectrometric method has been developed to study the urinary excretion properties of Rabeprazole and two of its metabolites, providing insights into their pharmacokinetic properties . The stability of Rabeprazole in formulated drugs under stress conditions has also been investigated, leading to the identification of degradation products and their characterization using HPLC-hyphenated techniques .
科学的研究の応用
Rabeprazole in Acid-Related Diseases
Rabeprazole is a proton pump inhibitor (PPI) that has demonstrated significant efficacy in treating conditions requiring gastric acid secretion reduction. Its applications extend to erosive or ulcerative gastro-oesophageal reflux disease (GORD), non-erosive reflux disease (NERD), duodenal and gastric ulcers, and pathological hypersecretory conditions including Zollinger-Ellison syndrome (ZES). Rabeprazole is also part of the combination therapy for Helicobacter pylori eradication, a common cause of gastric and duodenal ulcers (Baldwin & Keam, 2009).
Pharmacodynamics and Efficacy
Rabeprazole's pharmacodynamic data show that it can achieve optimal acid suppression from the first administration and maintain this effect over the course of therapy. It has the highest pKa among PPIs, which allows for rapid activation at higher pH levels. Its metabolism, predominantly through a non-enzymatic pathway, makes it less susceptible to the influence of genetic polymorphisms for CYP2C19, offering minor influences on its pharmacokinetics and pharmacodynamics. This unique metabolic pathway suggests a consistent efficacy profile and low drug interaction potential, distinguishing it from other PPIs (Pace et al., 2007).
Clinical Efficacy and Safety
A comparative review highlighted Rabeprazole's rapid proton pump blockade, its predictable antisecretory effect due to lower metabolic dependence on the cytochrome P-450 enzyme system, and its superior clinical efficacy in treating acid-dependent diseases like gastroesophageal reflux disease and peptic ulcer. This makes Rabeprazole a preferred drug in course and maintenance therapies for acid-dependent diseases, including H. pylori eradication, underscoring its high efficacy and minimal risk of drug interaction (Lopina et al., 2021).
作用機序
Target of Action
The primary target of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole . These factors can include pH, temperature, and the presence of other compounds. More research is needed to understand how these factors influence the compound’s action.
Safety and Hazards
When handling 4-Desmethoxypropoxyl-4-methylthio Rabeprazole, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-[(3-methyl-4-methylsulfanylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFLHAXXHNAPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544860 |
Source
|
Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethoxypropoxyl-4-methylthio Rabeprazole | |
CAS RN |
99487-86-2 |
Source
|
Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。